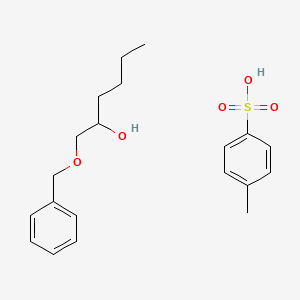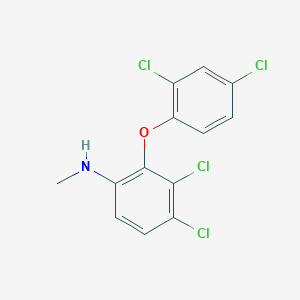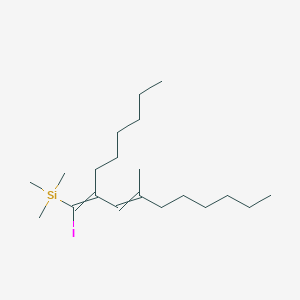
(2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane is a chemical compound known for its unique structure and properties. This compound contains a silicon atom bonded to a trimethylsilyl group and a complex organic moiety. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane typically involves multiple steps, including the formation of the organic moiety and the introduction of the trimethylsilyl group. Common synthetic routes may include:
Formation of the Organic Moiety: This step involves the synthesis of the organic part of the molecule, which includes the hexyl, iodo, and methyldeca-1,3-dien-1-yl groups. This can be achieved through various organic reactions such as alkylation, halogenation, and diene formation.
Introduction of the Trimethylsilyl Group: The final step involves the introduction of the trimethylsilyl group to the organic moiety. This can be done using reagents like trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
(2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the organic moiety.
Reduction Reactions: Reduction reactions can be used to modify the double bonds in the organic moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the iodine atom, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the organic moiety.
科学研究应用
(2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The organic moiety can interact with biological molecules, making it useful in biochemical and medicinal applications.
相似化合物的比较
Similar Compounds
(2-Hexyl-1-iodo-4-phenyldeca-1,3-dien-1-yl)(trimethyl)silane: This compound has a phenyl group instead of a methyl group, leading to different chemical properties and reactivity.
(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane: This compound lacks the methyl group, resulting in different steric and electronic effects.
Uniqueness
(2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane is unique due to its specific combination of functional groups and the presence of the trimethylsilyl group. This combination provides the compound with distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
827033-76-1 |
|---|---|
分子式 |
C20H39ISi |
分子量 |
434.5 g/mol |
IUPAC 名称 |
(2-hexyl-1-iodo-4-methyldeca-1,3-dienyl)-trimethylsilane |
InChI |
InChI=1S/C20H39ISi/c1-7-9-11-13-15-18(3)17-19(16-14-12-10-8-2)20(21)22(4,5)6/h17H,7-16H2,1-6H3 |
InChI 键 |
HHANLCKLWXUBKG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=CC(=C([Si](C)(C)C)I)CCCCCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid](/img/structure/B14206171.png)
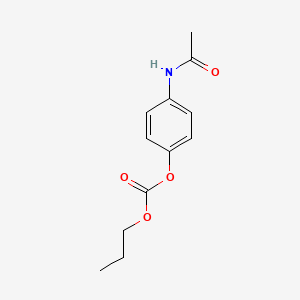
![4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14206181.png)
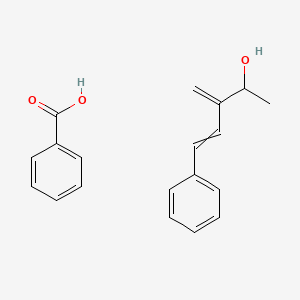
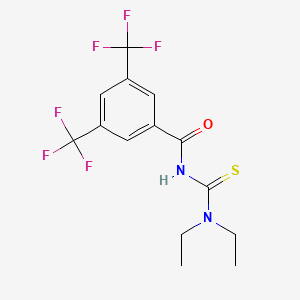

![{[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14206214.png)
![5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B14206217.png)

![Butanamide, 4,4,4-trifluoro-N-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B14206224.png)
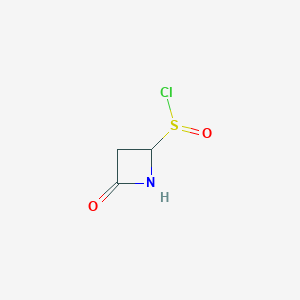
![5,7,8,9-Tetrahydrooxepino[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14206240.png)
